

# Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of recommended concentrations of **Tersolisib** (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided protocols and diagrams are intended to guide researchers in determining optimal experimental conditions.

### Introduction

**Tersolisib** is a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] It has shown significant anti-proliferative activity in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. **Tersolisib** specifically targets the p110 $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$  isoforms of PI3K, as well as mTORC1 and mTORC2.[1] Notably, it is also a mutant-selective allosteric inhibitor of PI3K $\alpha$ , with high potency against the common H1047R activating mutation.[3] This document provides a compilation of reported 50% inhibitory concentration (IC50) values and a detailed protocol for determining the optimal concentration for your specific cancer cell line.

## Data Presentation: Recommended Tersolisib Concentrations



The following table summarizes the reported IC50 values for **Tersolisib** in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and the assay being performed.

| Cell Line                  | Cancer<br>Type   | IC50 (nM) | Assay                          | Incubation<br>Time | Reference |
|----------------------------|------------------|-----------|--------------------------------|--------------------|-----------|
| T47D                       | Breast<br>Cancer | 3         | Cell<br>Proliferation<br>Assay | -                  | [2]       |
| BT474                      | Breast<br>Cancer | 2.4       | Cell<br>Proliferation<br>Assay | -                  |           |
| HCT116                     | Colon Cancer     | 10        | MTT Assay                      | 72 hours           | •         |
| Bel7404                    | Liver Cancer     | 10        | MTT Assay                      | 72 hours           | •         |
| MDA-MB-231                 | Breast<br>Cancer | 130       | MTT Assay                      | 72 hours           |           |
| PI3Kα-<br>H1047R<br>mutant | -                | 9.4       | -                              | -                  |           |
| T47D (pAkt-<br>S473)       | Breast<br>Cancer | 0.41      | Western Blot                   | -                  |           |
| BT474 (pAkt-<br>S473)      | Breast<br>Cancer | 0.18      | Western Blot                   | -                  |           |

## **Signaling Pathway**

**Tersolisib** exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by **Tersolisib**.





Click to download full resolution via product page

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of **Tersolisib**.



## **Experimental Protocols**

To determine the optimal concentration of **Tersolisib** for a specific cancer cell line, a dose-response experiment is necessary. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

## **Experimental Workflow for Determining IC50**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of Tersolisib using an MTT assay.



## **Detailed Methodology for MTT Assay**

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Tersolisib (GSK2126458)
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom plates
- Phosphate-buffered saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- · Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ$  Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
- Drug Preparation and Treatment:



- Prepare a stock solution of Tersolisib in DMSO (e.g., 10 mM).
- $\circ$  Perform serial dilutions of the **Tersolisib** stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.1 nM to 10  $\mu$ M. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **Tersolisib** or the vehicle control.

#### Incubation:

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
 The incubation time should be consistent across experiments.

#### MTT Assay:

- After the incubation period, add 20 μL of MTT reagent (5 mg/mL) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
- o Carefully remove the medium containing MTT from each well.
- Add 150 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

#### Data Acquisition and Analysis:

 Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.



- Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal doseresponse curve) with appropriate software (e.g., GraphPad Prism, R, or Python).

Disclaimer: These protocols and concentration ranges are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862097#recommended-tersolisib-concentration-for-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com